4-Chloro-3',4'-dimethoxybenzophenone 4-Chloro-3',4'-dimethoxybenzophenone
Brand Name: Vulcanchem
CAS No.: 116412-83-0
VCID: VC20803401
InChI: InChI=1S/C15H13ClO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3
SMILES: COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC
Molecular Formula: C15H13ClO3
Molecular Weight: 276.71 g/mol

4-Chloro-3',4'-dimethoxybenzophenone

CAS No.: 116412-83-0

Cat. No.: VC20803401

Molecular Formula: C15H13ClO3

Molecular Weight: 276.71 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3',4'-dimethoxybenzophenone - 116412-83-0

CAS No. 116412-83-0
Molecular Formula C15H13ClO3
Molecular Weight 276.71 g/mol
IUPAC Name (4-chlorophenyl)-(3,4-dimethoxyphenyl)methanone
Standard InChI InChI=1S/C15H13ClO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3
Standard InChI Key MLLIIHAKTPXMFF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC

Chemical Identity and Structure

Nomenclature and Identifiers

4-Chloro-3',4'-dimethoxybenzophenone represents a substituted benzophenone with specific functional groups at defined positions. The compound is characterized by a central carbonyl group connecting two phenyl rings, with one ring bearing a chlorine substituent at the para position and the other ring containing two methoxy groups at the meta and para positions .

The compound is identified by several key identifiers that establish its unique chemical identity:

Identifier TypeValue
CAS Number116412-83-0
EINECS404-610-1
Molecular FormulaC₁₅H₁₃ClO₃
Molecular Weight276.71 g/mol
IUPAC Name(4-chlorophenyl)(3,4-dimethoxyphenyl)methanone

The compound is also known by several synonyms including Methanone, (4-chlorophenyl)(3,4-dimethoxyphenyl)-, 4'-chloro-3,4-dimethoxybenzophenone, and (4-chloro-3-methoxyphenyl)-(4-methoxyphenyl)methanone .

Structural Characteristics

The molecular structure of 4-Chloro-3',4'-dimethoxybenzophenone features a benzophenone skeleton with specific substitution patterns. The compound's structure can be represented by its InChI identifier:

InChI=1/C15H13ClO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3

This structural representation indicates that the compound contains a carbonyl group bridging two phenyl rings, with one ring bearing a chlorine atom at position 4 and the other ring containing two methoxy groups at positions 3 and 4.

Physical Properties

General Physical Characteristics

4-Chloro-3',4'-dimethoxybenzophenone appears as a pale green solid under standard conditions . Its physical state and appearance make it readily identifiable in laboratory settings. The compound exhibits specific physical properties that influence its behavior in different environments and applications.

Thermodynamic Properties

The thermodynamic properties of 4-Chloro-3',4'-dimethoxybenzophenone provide crucial information for its handling, storage, and application in various chemical processes. The compound's key thermodynamic parameters are summarized in the following table:

PropertyValueReference
Melting Point111-112 °C (in ethanol)
Boiling Point414.5 ± 45.0 °C (Predicted)
Density1.216 ± 0.06 g/cm³ (Predicted)
Flash Point167.2 °C
Vapor Pressure4.44 × 10⁻⁷ mmHg at 25 °C
Refractive Index1.566

These thermodynamic properties indicate that 4-Chloro-3',4'-dimethoxybenzophenone is a high-boiling compound with relatively low volatility at room temperature, as evidenced by its low vapor pressure. The compound's high flash point suggests reduced flammability risks during normal handling conditions.

Solubility Profile

The solubility characteristics of 4-Chloro-3',4'-dimethoxybenzophenone are significant for developing extraction, purification, and analytical procedures. The compound demonstrates solubility in various organic solvents, particularly:

  • Chloroform

  • Dichloromethane

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Methanol

This solubility profile indicates that the compound is generally soluble in moderately polar to polar organic solvents, which is consistent with its molecular structure containing both hydrophobic (chloro and methyl) and hydrophilic (carbonyl and methoxy) functional groups.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography represents one of the primary analytical techniques for the analysis and purification of 4-Chloro-3',4'-dimethoxybenzophenone. Research indicates that the compound can be effectively analyzed using reverse-phase HPLC methods under specific conditions .

A documented HPLC method for 4-Chloro-3',4'-dimethoxybenzophenone utilizes a Newcrom R1 HPLC column with a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid . This method offers several advantages:

  • Simple and reproducible conditions

  • Scalability for both analytical and preparative applications

  • Suitability for isolating impurities

  • Applicability for pharmacokinetic studies

The method can be adapted for faster analysis using smaller 3 μm particle columns for ultra-high-performance liquid chromatography (UPLC) applications .

Comparative Solubility Analysis

While specific solubility data for 4-Chloro-3',4'-dimethoxybenzophenone across temperature ranges is limited, insights can be gained from studies on related compounds. Research on the structurally similar 4,4'-dimethoxybenzophenone (DMBP) has examined solubility in ten monosolvents and three binary solvent mixtures at temperatures ranging from 293.15 to 333.15 K .

Applications and Uses

Synthetic Intermediate

The primary application of 4-Chloro-3',4'-dimethoxybenzophenone is as a synthetic intermediate in organic chemistry, particularly in the synthesis of ketone derivatives . The compound's reactive carbonyl group, combined with the electronic effects of the chloro and methoxy substituents, makes it valuable for various synthetic transformations.

Pharmaceutical Research

4-Chloro-3',4'-dimethoxybenzophenone has potential applications in pharmaceutical research. The HPLC methods developed for its analysis are noted to be suitable for pharmacokinetic studies , suggesting possible use in drug development or metabolic studies. The benzophenone structure is found in various pharmaceutically active compounds, making derivatives like 4-Chloro-3',4'-dimethoxybenzophenone potentially valuable in medicinal chemistry research.

Analytical Standards

Research Status and Future Directions

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